molecular formula C16H14N2O2 B2382253 4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317822-12-1

4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B2382253
CAS RN: 317822-12-1
M. Wt: 266.3
InChI Key: VVHPUMNUAYHQIT-UHFFFAOYSA-N
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Description

4-Benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (BMQ) is a heterocyclic compound that has been studied for its potential applications in various scientific research areas. BMQ is a colorless, crystalline solid with a molecular weight of 225.3 g/mol and a melting point of 99-101°C. It has been used in a variety of research studies, including as an inhibitor of enzymes, as a catalyst for chemical reactions, and as a therapeutic agent for various diseases. In

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chemical Synthesis and Reactions : A study by Badr et al. (1984) explored the reactions of 3-methyl-2(1H)quinoxalinone with various halides, leading to the synthesis of 1-substituted 3-methyl-2(1H)-quinoxalinones. This research demonstrates the compound's versatility in forming new derivatives through chemical reactions (Badr, El-Naggar, El-Sherief, & Mahgoub, 1984).

  • Biocatalytic Synthesis : Petronijević et al. (2017) reported a biocatalytic synthesis method for 3,4-dihydro-2(1H)-quinoxalinones using lemon juice as an alternative solvent and catalyst. This innovative approach emphasizes environmentally friendly and efficient production (Petronijević, Bugarčić, Bogdanović, Stefanovic, & Janković, 2017).

Photophysical and Biological Properties

  • Fluorescence Properties : Renault, Renard, and Sabot (2017) investigated the photophysical properties of 3-benzoylquinoxalin-2-ones, including their application in detecting hydrogen sulfide. This research highlights the potential of quinoxalinones in developing chemical probes and sensors (Renault, Renard, & Sabot, 2017).

  • Antimicrobial Activities : A study by Ali et al. (2000) synthesized novel quinoxalinone derivatives and evaluated their antimicrobial activities. This suggests the potential application of these compounds in developing new antimicrobial agents (Ali, Ismail, El-Gaby, Zahran, & Ammar, 2000).

  • Drug Development Platform : Shi et al. (2017) highlighted the quinoxalinone core as a significant structure in developing pharmacologically active compounds. The review emphasizes the wide range of biological applications and the importance of quinoxalinone derivatives in drug development (Shi, Hu, Wu, Zhou, Zhou, & Li, 2017).

properties

IUPAC Name

4-benzoyl-3-methyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-15(19)17-13-9-5-6-10-14(13)18(11)16(20)12-7-3-2-4-8-12/h2-11H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHPUMNUAYHQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

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